7-oxo-8,9-dihydroxy-4'-N-demethyl staurosporine
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Overview
Description
7-oxo-8,9-dihydroxy-4'-N-demethyl staurosporine is a indolocarbazole alkaloid that is 4'-N-demethyl staurosporine substituted by hydroxy groups at positions 8 and 9 and an xo group at position 7. Isolated from Cystodytes solitus, it exhibits antineoplastic activity. It has a role as a metabolite and an antineoplastic agent. It is an indolocarbazole, an indolocarbazole alkaloid, an organic heterooctacyclic compound and a member of phenols. It derives from a staurosporine.
Scientific Research Applications
Cytotoxicity and Anticancer Activity
7-Oxo-8,9-dihydroxy-4'-N-demethyl staurosporine, as part of the staurosporine analogs, exhibits potent cytotoxicity against various human tumor cell lines. Studies have identified its role in anticancer activities. For instance, a new staurosporine analog isolated from the prosobranch mollusk Coriocella nigra demonstrated significant cytotoxic activity with IC50 values ranging between approximately 2 to 66 ng/mL against 10 human tumor cell lines (Cantrell et al., 1999). Similarly, other studies have reported the identification of staurosporine derivatives from various marine organisms showing potent cytotoxicity, highlighting their potential as anticancer agents (Jimenez et al., 2012), (Li et al., 2022).
Antiparasitic Activity
Staurosporine derivatives, including 7-oxostaurosporine, have shown promising inhibitory activity against parasites. For example, 7-oxostaurosporine affects membrane permeability and causes mitochondrial damages in trophozoites of Acanthamoeba castellanii Neff, indicating its potential in antiparasitic therapies (Cartuche et al., 2019).
Apoptosis Induction
Staurosporine, including its derivatives, is known for inducing apoptosis in various cell types, including cancer cells. It triggers apoptotic pathways, involving caspase activation and mitochondrial dysfunction. This property is crucial for understanding and potentially manipulating cell death mechanisms in disease treatment (Mooney et al., 2002), (Manns et al., 2011).
Protein Kinase Inhibition
Staurosporine analogs, including this compound, are known for their potent inhibition of protein kinases. This property is significant for research in signal transduction and the development of kinase inhibitors as therapeutic agents (Toullec et al., 1991).
Properties
Molecular Formula |
C27H22N4O6 |
---|---|
Molecular Weight |
498.5 g/mol |
IUPAC Name |
(2S,3R,4R,6R)-4-amino-22,23-dihydroxy-3-methoxy-2-methyl-29-oxa-1,7,17-triazaoctacyclo[12.12.2.12,6.07,28.08,13.015,19.020,27.021,26]nonacosa-8,10,12,14,19,21(26),22,24,27-nonaene-16,18-dione |
InChI |
InChI=1S/C27H22N4O6/c1-27-24(36-2)11(28)9-15(37-27)30-12-6-4-3-5-10(12)16-19-20(26(35)29-25(19)34)18-17-13(7-8-14(32)23(17)33)31(27)22(18)21(16)30/h3-8,11,15,24,32-33H,9,28H2,1-2H3,(H,29,34,35)/t11-,15-,24-,27+/m1/s1 |
InChI Key |
MPFXTYXHOXVKPU-YWVZRHFBSA-N |
Isomeric SMILES |
C[C@@]12[C@@H]([C@@H](C[C@@H](O1)N3C4=CC=CC=C4C5=C6C(=C7C8=C(N2C7=C53)C=CC(=C8O)O)C(=O)NC6=O)N)OC |
Canonical SMILES |
CC12C(C(CC(O1)N3C4=CC=CC=C4C5=C6C(=C7C8=C(N2C7=C53)C=CC(=C8O)O)C(=O)NC6=O)N)OC |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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